molecular formula C11H12N6O3 B12746378 Acetonitrile, 2,2'-((6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl)bis(oxy))bis- CAS No. 137522-82-8

Acetonitrile, 2,2'-((6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl)bis(oxy))bis-

Cat. No.: B12746378
CAS No.: 137522-82-8
M. Wt: 276.25 g/mol
InChI Key: AQHWOQASONZRIB-UHFFFAOYSA-N
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Description

Acetonitrile, 2,2’-((6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl)bis(oxy))bis- is a complex organic compound that features a morpholine ring attached to a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetonitrile, 2,2’-((6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl)bis(oxy))bis- typically involves the reaction of 4-morpholine with 2,4,6-trichloro-1,3,5-triazine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the substitution of chlorine atoms with morpholine groups. The reaction is usually conducted at elevated temperatures to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The use of catalysts and solvents can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Acetonitrile, 2,2’-((6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl)bis(oxy))bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with additional oxygen functionalities, while reduction may produce simpler amine derivatives .

Scientific Research Applications

Acetonitrile, 2,2’-((6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl)bis(oxy))bis- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which Acetonitrile, 2,2’-((6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl)bis(oxy))bis- exerts its effects involves its interaction with specific molecular targets. The morpholine ring and triazine core can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Acetonitrile, 2,2’-((6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl)bis(oxy))bis- apart is its unique combination of a morpholine ring and triazine core, which provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

137522-82-8

Molecular Formula

C11H12N6O3

Molecular Weight

276.25 g/mol

IUPAC Name

2-[[4-(cyanomethoxy)-6-morpholin-4-yl-1,3,5-triazin-2-yl]oxy]acetonitrile

InChI

InChI=1S/C11H12N6O3/c12-1-5-19-10-14-9(17-3-7-18-8-4-17)15-11(16-10)20-6-2-13/h3-8H2

InChI Key

AQHWOQASONZRIB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)OCC#N)OCC#N

Origin of Product

United States

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